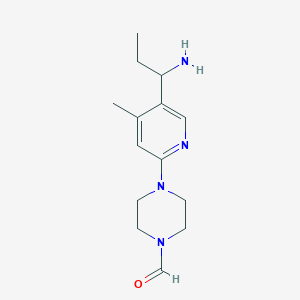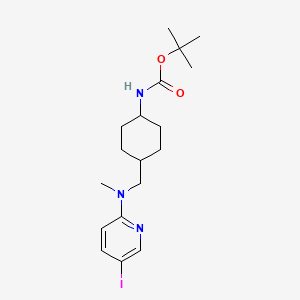
Tert-butyl trans-4-(((5-iodopyridin-2-YL)(methyl)amino)methyl)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate is a complex organic compound with significant applications in research and industry. It is characterized by its unique structure, which includes a tert-butyl carbamate group, a cyclohexyl ring, and an iodopyridinyl moiety. This compound is often used in the synthesis of pharmaceuticals and as a research chemical.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the iodopyridinyl intermediate: This step involves the iodination of a pyridine derivative using iodine and a suitable oxidizing agent.
Aminomethylation: The iodopyridinyl intermediate is then reacted with formaldehyde and a secondary amine to form the aminomethylated product.
Cyclohexylation: The aminomethylated product is then reacted with a cyclohexyl derivative under suitable conditions to form the cyclohexylated intermediate.
Carbamate formation: Finally, the cyclohexylated intermediate is reacted with tert-butyl chloroformate to form the desired tert-butyl carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The iodopyridinyl moiety can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring and the aminomethyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes or receptors. The iodopyridinyl moiety can interact with molecular targets through halogen bonding, while the aminomethyl and carbamate groups can form hydrogen bonds and other interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (trans-4-(((5-bromopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(((5-chloropyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
- tert-Butyl (trans-4-(((5-fluoropyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate
Uniqueness
The uniqueness of tert-Butyl (trans-4-(((5-iodopyridin-2-yl)(methyl)amino)methyl)cyclohexyl)carbamate lies in the presence of the iodopyridinyl moiety, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in unique halogen bonding interactions, making this compound particularly useful in certain chemical and biological applications.
Propiedades
Fórmula molecular |
C18H28IN3O2 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[[(5-iodopyridin-2-yl)-methylamino]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H28IN3O2/c1-18(2,3)24-17(23)21-15-8-5-13(6-9-15)12-22(4)16-10-7-14(19)11-20-16/h7,10-11,13,15H,5-6,8-9,12H2,1-4H3,(H,21,23) |
Clave InChI |
SGJSKEYLGWABNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC(CC1)CN(C)C2=NC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



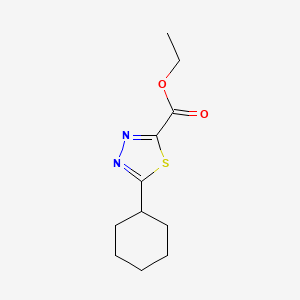

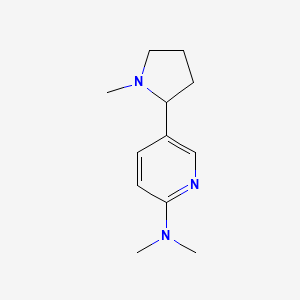


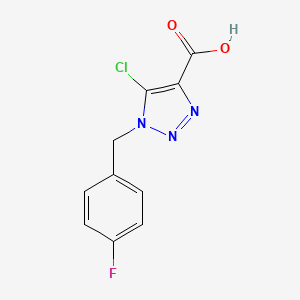
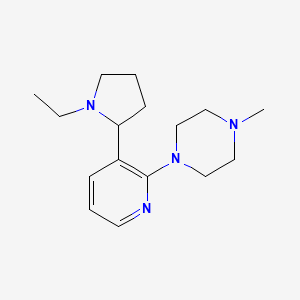
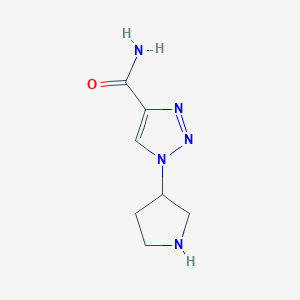
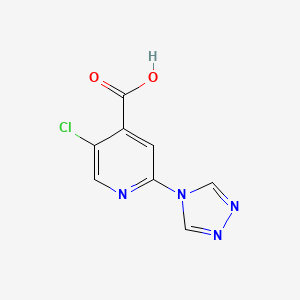
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)

